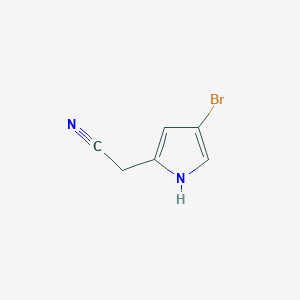
2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1H-pyrrol-2-YL)acetonitrile is a useful research compound. Its molecular formula is C6H5BrN2 and its molecular weight is 185.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Bromo-1H-pyrrol-2-yl)acetonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of pyrrole derivatives followed by cyanoethylation. Key intermediates like 4-bromo-pyrrole are generated using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C). Acetonitrile introduction via nucleophilic substitution or Michael addition requires anhydrous conditions and catalysts like sodium carbonate to stabilize reactive intermediates .
- Optimization : Yield improvements (40–70%) are achieved by optimizing stoichiometry, solvent polarity (acetonitrile/water mixtures), and reaction time (0.75–24 hours). Impurities from over-bromination or hydrolysis are minimized using inert atmospheres and low-temperature quenching .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a study on a related brominated acetonitrile derivative (C₁₁H₇BrN₂S) reported a mean C–C bond length of 0.008 Å and R-factor = 0.073, confirming planar geometry and bromine positioning .
- SHELX Refinement : SHELXL refines crystallographic data, handling twinning and high-resolution datasets. Space group assignments (e.g., P2₁/c) and anisotropic displacement parameters validate atomic positions .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis lead to data contradictions in reported yields or byproducts?
- Mechanistic Analysis : The bromine atom at the 4-position of pyrrole enhances electrophilicity, favoring cyanoethylation. However, competing side reactions (e.g., dimerization or nitrile hydrolysis) occur under acidic/moist conditions, reducing yields.
- Case Study : In a Michael addition route, trace water in acetonitrile hydrolyzes the nitrile group to amides, requiring rigorous drying. Conflicting literature yields (40% vs. 70%) arise from variations in solvent purity and quenching methods .
Q. What strategies resolve discrepancies in spectroscopic data (NMR, IR) for this compound?
- Multi-Technique Validation :
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and nitrile signals (δ ~2.5 ppm) must align with calculated chemical shifts using DFT. Discrepancies indicate residual solvents or tautomerism (e.g., 1H-pyrrol vs. 2H-pyrrol) .
- IR Spectroscopy : The C≡N stretch (~2240 cm⁻¹) should dominate. Broad O-H stretches (~3400 cm⁻¹) suggest hydrolysis, requiring repeat synthesis under anhydrous conditions .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Role in Catalysis : The 4-bromo group acts as a directing group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. However, steric hindrance from the pyrrole ring reduces reactivity with bulky palladium catalysts.
- Experimental Design : Use Pd(PPh₃)₄ in THF at 80°C for optimal coupling efficiency. Monitor reaction progress via TLC to prevent debromination side reactions .
Q. Analytical and Safety Considerations
Q. What advanced purification techniques address persistent impurities in the final product?
- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) separates nitrile products from brominated byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%), confirmed by melting point consistency and HPLC (retention time ±0.1 min) .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
属性
分子式 |
C6H5BrN2 |
|---|---|
分子量 |
185.02 g/mol |
IUPAC 名称 |
2-(4-bromo-1H-pyrrol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H5BrN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 |
InChI 键 |
CVQDCIDRYOEKBV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=C1Br)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















